

Physical and chemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3',4'-Dihydroxypropiophenone*

Cat. No.: *B1329677*

[Get Quote](#)

An In-depth Technical Guide to 1-(3,4-dihydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one, a catechol derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its structural characteristics, spectral data, and chemical reactivity. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds and highlighting areas for future research. Detailed experimental protocols for its synthesis and purification are also presented to facilitate its application in a laboratory setting.

Introduction

1-(3,4-dihydroxyphenyl)propan-1-one, also known by its synonym **3',4'-dihydroxypropiophenone**, is an aromatic ketone featuring a catechol moiety. The presence of the dihydroxy-substituted phenyl ring and a propanone side chain imparts a unique combination of chemical reactivity and potential biological activity. The catechol group is a well-known pharmacophore found in numerous natural and synthetic bioactive compounds,

contributing to antioxidant, and other therapeutic properties. This guide aims to be a definitive resource for professionals engaged in the research and development of novel therapeutics and chemical entities, providing a solid foundation for understanding and utilizing this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one is fundamental for its handling, formulation, and application in experimental settings.

Structural and General Properties

Property	Value	Source
IUPAC Name	1-(3,4-dihydroxyphenyl)propan-1-one	--INVALID-LINK--
Synonyms	3',4'-Dihydroxypropiophenone, 4-Propionylpyrocatechol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	7451-98-1	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₉ H ₁₀ O ₃	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	166.17 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Grey or pale grey/brown powder	--INVALID-LINK--

Physical Properties

Property	Value	Source
Melting Point	146 °C	--INVALID-LINK--
Boiling Point	375.1 °C at 760 mmHg	--INVALID-LINK--
Flash Point	194.8 °C	--INVALID-LINK--
Solubility	<p>The presence of two hydroxyl groups imparts significant polarity, suggesting good solubility in polar organic solvents such as ethanol, methanol, and acetone.^[1] Its solubility in water is expected to be limited due to the aromatic ring.</p>	

Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of 1-(3,4-dihydroxyphenyl)propan-1-one.

Mass Spectrometry (MS)

The mass spectrum of **3',4'-dihydroxypropiophenone** shows a molecular ion peak corresponding to its molecular weight.

- Molecular Ion (M^+): $m/z = 166$ ^[2]
- Key Fragmentation Peaks:
 - $m/z = 109, 81, 55, 53, 52, 51$ ^[2]

The fragmentation pattern is consistent with the structure, likely involving cleavages of the propanone side chain and rearrangements of the aromatic ring. A plausible fragmentation pathway is initiated by the loss of the ethyl group (C_2H_5), leading to a prominent fragment.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environments in the molecule.

- **Aromatic Protons:** The protons on the di-substituted benzene ring are expected to appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). A research study showed the ^1H NMR spectrum of 3,4-dihydroxypropiophenone in the presence and absence of Cu(II), indicating the chemical shifts of the three aromatic protons.^[3]
- **Ethyl Protons:** The ethyl group protons will present as a quartet (CH_2) and a triplet (CH_3), characteristic of an ethyl ketone.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments. Based on typical chemical shift values, the following assignments can be predicted:

Carbon Atom	Expected Chemical Shift (ppm)	Rationale
Carbonyl (C=O)	~198-200	Typical for aryl ketones.
Aromatic C-O	~145-155	Carbons attached to hydroxyl groups are deshielded.
Aromatic C-H & C-C	~110-130	Chemical shifts for other aromatic carbons.
Methylene (-CH ₂ -)	~30-35	Adjacent to the carbonyl group.
Methyl (-CH ₃)	~8-12	Terminal methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
O-H (Phenolic)	3200-3600 (broad)	Stretching
C-H (Aromatic)	3000-3100 (sharp)	Stretching
C-H (Aliphatic)	2850-3000	Stretching
C=O (Ketone)	1660-1680	Stretching
C=C (Aromatic)	1450-1600	Stretching
C-O (Phenolic)	1200-1300	Stretching

Chemical Properties and Reactivity

The chemical behavior of 1-(3,4-dihydroxyphenyl)propan-1-one is dictated by its key functional groups: the catechol ring and the ketone.

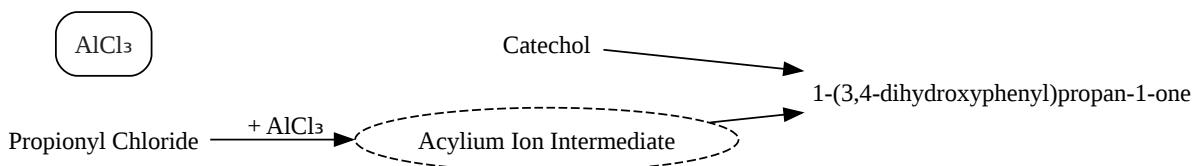
Reactivity of the Catechol Moiety

The catechol group is susceptible to oxidation, which can proceed via a one-electron pathway to form a semiquinone radical, or a two-electron pathway to form an o-quinone.^{[3][4]} This redox activity is central to the antioxidant properties of many catechol-containing compounds.^[5] The hydroxyl groups can also undergo reactions typical of phenols, such as etherification and esterification.

Reactivity of the Ketone Group

The carbonyl group can undergo nucleophilic addition reactions and reduction to a secondary alcohol. The adjacent aromatic ring influences its reactivity.

Stability


Catechol derivatives can be sensitive to air and light, leading to oxidation and discoloration.^[6] Therefore, 1-(3,4-dihydroxyphenyl)propan-1-one should be stored under an inert atmosphere, protected from light, and at a low temperature to maintain its integrity.

Synthesis and Purification

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.

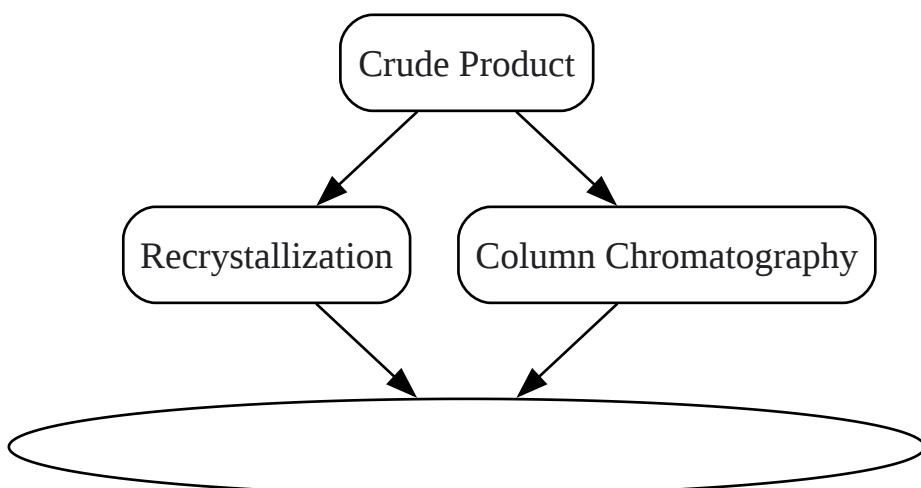
Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one can be achieved via the Friedel-Crafts acylation of catechol with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).^{[7][8][9]}

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation of catechol.

Experimental Protocol: Synthesis


- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reactants: Cool the suspension in an ice bath. Add propionyl chloride dropwise to the stirred suspension.
- Formation of Acylium Ion: Allow the mixture to stir at low temperature to facilitate the formation of the acylium ion complex.
- Addition of Catechol: Dissolve catechol in the same solvent and add it dropwise to the reaction mixture, maintaining the low temperature.
- Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

- Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by one or a combination of the following methods:

- Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
- Column Chromatography: For higher purity, the compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Purification workflow.

Biological Activity

While specific biological data for 1-(3,4-dihydroxyphenyl)propan-1-one is limited, the presence of the catechol moiety suggests potential for several biological activities, primarily antioxidant

effects.

Antioxidant Activity

Dihydroxyphenyl ketones are known to possess antioxidant properties.^[2] The catechol group can effectively scavenge free radicals by donating a hydrogen atom, and the resulting radical is stabilized by resonance.^[5] The antioxidant capacity is influenced by the position and number of hydroxyl groups.^[2]

Potential Mechanisms of Antioxidant Action:

- Radical Scavenging: Direct interaction with and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
- Metal Chelation: The ortho-dihydroxy arrangement of the catechol group allows for the chelation of transition metal ions like iron and copper, which can otherwise participate in Fenton-like reactions to produce highly reactive hydroxyl radicals.^[4]

Potential Cytotoxic and Enzyme Inhibitory Activities

Many phenolic compounds, including flavonoids and other catechol derivatives, have been investigated for their cytotoxic effects against various cancer cell lines and their ability to inhibit specific enzymes. While no specific studies on the cytotoxic or enzyme inhibitory properties of 1-(3,4-dihydroxyphenyl)propan-1-one were found, this remains a promising area for future investigation. The structural similarity to other bioactive phenols suggests that it could potentially interact with biological targets.

Conclusion

1-(3,4-dihydroxyphenyl)propan-1-one is a molecule with interesting chemical features and a high potential for biological activity, largely attributable to its catechol core. This guide has provided a detailed summary of its known physical and chemical properties, along with a plausible synthetic route and purification strategies. The lack of extensive biological data presents a clear opportunity for further research, particularly in the areas of antioxidant, anticancer, and enzyme inhibition studies. The information compiled herein serves as a valuable starting point for researchers aiming to explore the full potential of this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catechol derivatives from “ideal lignin” - Mapping Ignorance [mappingignorance.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. moravek.com [moravek.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329677#physical-and-chemical-properties-of-1-3-4-dihydroxyphenyl-propan-1-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com